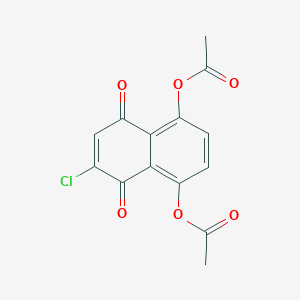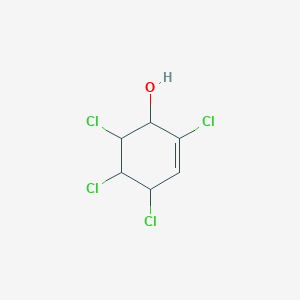
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate is an organic compound with the molecular formula C14H9ClO6. This compound is part of the naphthalene family, characterized by a fused pair of benzene rings. The presence of chlorine and acetate groups in its structure makes it a compound of interest in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate typically involves the chlorination of 5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-5,8-dihydronaphthalene-1,4-diol
- 2-Chloro-5,8-dimethoxy-1,4-dihydronaphthalene
- 7-Chloro-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
Compared to similar compounds, 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate is unique due to the presence of both chlorine and acetate groups. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, its specific structural features make it a valuable intermediate in the synthesis of various organic compounds.
Propiedades
Número CAS |
78226-68-3 |
|---|---|
Fórmula molecular |
C14H9ClO6 |
Peso molecular |
308.67 g/mol |
Nombre IUPAC |
(4-acetyloxy-6-chloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H9ClO6/c1-6(16)20-10-3-4-11(21-7(2)17)13-12(10)9(18)5-8(15)14(13)19/h3-5H,1-2H3 |
Clave InChI |
UETMAZDHFAXCDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)







![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
